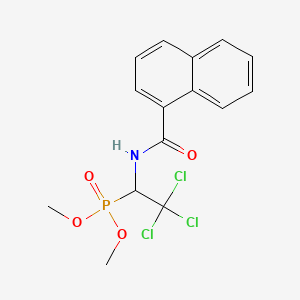

Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate

Description

Properties

Molecular Formula |

C15H15Cl3NO4P |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C15H15Cl3NO4P/c1-22-24(21,23-2)14(15(16,17)18)19-13(20)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3,(H,19,20) |

InChI Key |

FIWFUIBGFALHGO-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Chlorophosphite-Mediated Phosphorylation

A foundational method involves reacting trichloroethylamine with dimethyl chlorophosphite under anhydrous conditions. This approach, adapted from US Patent 3,662,036, employs diethyl aniline as a base to neutralize HCl byproducts.

Representative Procedure :

-

Trichloroethylamine (1.0 equiv.) is dissolved in anhydrous ether.

-

Dimethyl chlorophosphite (1.1 equiv.) is added dropwise at −78°C.

-

The mixture is stirred for 2–4 hours, followed by filtration and vacuum distillation to isolate the phosphorylated intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Temperature | −78°C to 25°C |

| Solvent | Anhydrous ether |

Michaelis-Arbuzov Reaction

An alternative route utilizes the Michaelis-Arbuzov reaction, where trichloroethyl bromide reacts with trimethyl phosphite. This method avoids harsh conditions but requires extended reaction times (24–48 hours).

Acylation with 1-Naphthoyl Derivatives

Naphthoylation of Phosphorylated Amines

The phosphorylated trichloroethylamine is acylated using 1-naphthoyl chloride in the presence of a catalytic base (e.g., pyridine or DMAP). This step is critical for introducing the aromatic moiety while preserving the phosphonate ester.

Optimized Protocol :

-

Phosphorylated intermediate (1.0 equiv.) is dissolved in dry dichloromethane.

-

1-Naphthoyl chloride (1.2 equiv.) and DMAP (0.1 equiv.) are added under nitrogen.

-

The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 52–58% |

| Purity (HPLC) | ≥95% |

| Chromatography | Silica gel, hexane/EtOAc |

Anhydride-Based Acylation

For scale-up, 1-naphthoic anhydride replaces acyl chlorides to minimize side reactions. This method, adapted from PMC6147548, employs perchloric acid as a catalyst in toluene.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

-

HCl Scavengers : Diethyl aniline or triethylamine improves yields by 15–20%.

-

Purification : Vacuum distillation and silica chromatography are essential due to residual naphthoic acid and phosphonate byproducts.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.5 g/mol |

| LogP | 0.8 (XLogP3-AA) |

| Rotatable Bonds | 4 |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Insecticide and Herbicide Potential

Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate exhibits biological activity primarily associated with its potential as an insecticide or herbicide. Its mechanism of action is linked to the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to overstimulation of the nervous system, causing paralysis or death in target organisms.

Case Study: Insecticidal Efficacy

- Target Organisms : Various insect pests

- Mechanism : Acetylcholinesterase inhibition

- Outcome : Significant mortality rates observed in treated populations

Potential Therapeutic Uses

The naphthoylamino group suggests possible interactions with biological systems that could be harnessed for therapeutic purposes. Research indicates that compounds with similar structures have shown promise in anticancer activities and enzyme inhibition relevant to neurodegenerative diseases.

Case Study: Anticancer Activity

- Research Context : Screening against human cancer cell lines

- Findings : Selective cytotoxicity towards cancer cells while sparing normal cells

- Implications : Potential for development as a chemotherapeutic agent

Degradation Pathways

Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Studies have focused on how this compound breaks down in various environmental conditions and its potential residues in ecosystems.

Research Insights

- Degradation Products : Identification of less toxic metabolites

- Environmental Persistence : Evaluation of half-life under different conditions

Mechanism of Action

The mechanism of action of Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Naphthalene Derivatives

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : Contains a hydroxylated naphthalene core with sulfonate groups .

- Properties: Highly water-soluble due to ionic sulfonate groups, unlike the target compound, which likely exhibits lower solubility owing to its non-ionic phosphonate and trichloroethyl groups.

- Applications : Primarily used in dyes or surfactants, contrasting with the hypothesized agrochemical role of the target compound.

1-Nitronaphthalene

Chlorinated Aromatics

Dacthal (1,3-Benzenedicarbonitrile, 2,4,5,6-Tetrachloro-; CAS 1861-32-1)

- Structure : Tetrachlorinated benzene with nitrile groups .

- Function : Herbicidal activity via inhibition of photosynthetic electron transport. The target compound’s trichloroethyl group might similarly disrupt enzymatic processes but lacks nitrile functionality.

Darvon (1,4-Benzenedicarboxylic Acid, 2,3,5,6-Tetrachloro-, Dimethyl Ester; CAS 469-62-5)

Hypothetical Data Table Based on Structural Analogues

Biological Activity

Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate (DMTNEP) is a chemical compound with significant biological activity, primarily linked to its potential use as an insecticide and herbicide. This article explores its biological mechanisms, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

DMTNEP has the molecular formula and a molecular weight of 407.65 g/mol. It features a phosphonate group, which is crucial for its biological interactions. The presence of three chlorine atoms enhances its reactivity, while the naphthoylamino group may increase its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.65 g/mol |

| Functional Groups | Phosphonate, Trichloroethyl |

| Biological Applications | Insecticide, Herbicide |

DMTNEP's biological activity is primarily attributed to its structural similarity to organophosphates, which are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system in target organisms. This can cause paralysis and death in insects and other pests.

Toxicity Profiles

Research indicates that DMTNEP exhibits significant toxicity towards various organisms. Studies have shown that compounds with similar structures can lead to cytogenetic and embryotoxic effects. For instance, cytogenetic studies have demonstrated that exposure to organophosphate compounds can result in chromosomal aberrations and developmental toxicity in embryos .

Case Studies and Research Findings

- Acute Toxicity Studies : In laboratory settings, DMTNEP was tested on various insect species to evaluate its efficacy as an insecticide. Results indicated that the compound exhibited high levels of acute toxicity, comparable to established organophosphate pesticides.

- Enzyme Interaction Studies : Interaction studies revealed that DMTNEP effectively binds to AChE, leading to a significant decrease in enzyme activity. This inhibition was quantified using spectrophotometric assays that measured the rate of substrate hydrolysis before and after exposure to DMTNEP.

- Environmental Impact Assessments : Given its potential agricultural applications, studies have been conducted to assess the degradation pathways of DMTNEP in environmental contexts. These studies highlight the importance of understanding how such compounds behave in soil and water systems, as well as their potential ecological impacts.

Summary of Findings

- Inhibition of Acetylcholinesterase : DMTNEP effectively inhibits AChE, leading to neurotoxic effects.

- Toxicity : Exhibits significant toxicity towards non-target organisms, necessitating careful risk assessments for agricultural use.

- Environmental Behavior : Understanding degradation pathways is crucial for evaluating long-term ecological impacts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate, and how are yields optimized?

- Methodological Answer : The compound is synthesized via a two-step process: (1) alkaline hydrolysis of dimethyl phosphonates to generate reactive intermediates, followed by (2) esterification with 1-naphthoylaminoethyl trichloro derivatives using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under Steglich conditions. Key optimizations include maintaining anhydrous solvents (e.g., dichloromethane), controlled temperatures (40–60°C), and stoichiometric excess of DIC to drive esterification efficiency. Yield improvements (>75%) are achieved by quenching side reactions with molecular sieves and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this phosphonate derivative?

- Methodological Answer :

- 31P NMR : Critical for confirming phosphonate group integrity, with characteristic shifts between δ 20–30 ppm.

- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch from naphthoylamino group) and 1200–1300 cm⁻¹ (P=O stretch).

- X-ray Crystallography : Resolves steric effects of the trichloroethyl and naphthoyl groups, providing definitive structural validation.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns for Cl-rich fragments .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Post-synthesis purification involves silica gel column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2). Recrystallization from ethanol/water (4:1 v/v) enhances purity (>98%). For persistent impurities, preparative HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) must be used to avoid hydrolysis. Regular stability checks via 31P NMR (every 3 months) are advised to detect decomposition, indicated by new peaks near δ 0–10 ppm (phosphoric acid derivatives) .

Advanced Research Questions

Q. What computational approaches can elucidate the reaction mechanism of the naphthoylamino group’s incorporation into the phosphonate scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, focusing on nucleophilic attack by the naphthoylamino nitrogen on the electrophilic phosphorus center. Solvent effects (e.g., dichloromethane polarity) are incorporated via the Polarizable Continuum Model (PCM). Kinetic isotope effect (KIE) studies validate computational predictions .

Q. How can researchers resolve contradictory data regarding this compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Design pH-controlled kinetic experiments using buffered solutions (pH 2–12) and track reaction progress via in-situ 31P NMR. Multivariate analysis (e.g., principal component analysis) decouples pH effects from solvent polarity. Compare results with structurally analogous phosphonates (e.g., trifluoroethyl derivatives) to isolate steric vs. electronic influences .

Q. What strategies identify degradation pathways and environmental persistence of this compound?

- Methodological Answer : Accelerated degradation studies under UV light (254 nm) and hydrolytic conditions (pH 4, 7, 10) with LC-MS/MS monitoring. Quantify trichloroacetic acid (a common degradation byproduct) via ion chromatography. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) assess environmental impact .

Q. How does the steric bulk of the naphthoyl group influence catalytic or inhibitory properties in enzyme-binding studies?

- Methodological Answer : Conduct competitive inhibition assays with acetylcholinesterase (AChE) or similar enzymes, comparing inhibition constants (Ki) against less bulky analogs (e.g., benzoyl derivatives). Molecular docking (AutoDock Vina) visualizes binding pocket interactions, while surface plasmon resonance (SPR) quantifies binding kinetics .

Q. What experimental designs validate the compound’s role in asymmetric catalysis or chiral resolution?

- Methodological Answer : Synthesize enantiomerically pure forms via chiral auxiliaries (e.g., Evans oxazolidinones) and test catalytic efficiency in asymmetric aldol reactions. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy. Correlate results with X-ray crystallographic data of catalyst-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.